molecular formula C10H12O4S B14914549 Methyl 2-methyl-5-(methylsulfonyl)benzoate

Methyl 2-methyl-5-(methylsulfonyl)benzoate

Cat. No.: B14914549
M. Wt: 228.27 g/mol
InChI Key: KLIDFFWLTGGXAP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O5S It is a derivative of benzoic acid, featuring a methyl ester group and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(methylsulfonyl)benzoate typically involves the esterification of 2-methyl-5-(methylsulfonyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.

Major Products Formed

    Oxidation: 2-methyl-5-(methylsulfonyl)benzoic acid.

    Reduction: Methyl 2-methyl-5-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-5-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological pathways. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate
  • Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
  • Methyl 4-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 2-[(methylsulfonyl)amino]benzoate

Uniqueness

Methyl 2-methyl-5-(methylsulfonyl)benzoate is unique due to the presence of both a methyl ester and a methylsulfonyl group, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern on the benzene ring differentiates it from other similar compounds, making it valuable for targeted applications in research and industry.

Biological Activity

Methyl 2-methyl-5-(methylsulfonyl)benzoate, a compound with significant potential in medicinal chemistry, exhibits various biological activities that have garnered attention in recent research. This article provides an overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12O5S
  • Molecular Weight : 244.26 g/mol
  • CAS Number : 63484-12-8
  • IUPAC Name : Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It demonstrates notable activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound exhibited bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Case Study: Inflammatory Response Modulation

In a controlled study involving animal models, administration of the compound resulted in a significant reduction in markers of inflammation, including cytokines such as TNF-alpha and IL-6. This suggests that this compound could serve as an adjunct therapy in managing inflammatory conditions .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 2: Neuroprotective Activity

Disease ModelObserved Effect
Alzheimer's DiseaseReduced amyloid plaque formation
Parkinson's DiseaseDecreased neuronal apoptosis

In vitro studies have shown that the compound can enhance neuronal survival under stress conditions, indicating its potential utility in neuroprotection .

Properties

Molecular Formula

C10H12O4S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 2-methyl-5-methylsulfonylbenzoate

InChI

InChI=1S/C10H12O4S/c1-7-4-5-8(15(3,12)13)6-9(7)10(11)14-2/h4-6H,1-3H3

InChI Key

KLIDFFWLTGGXAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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